molecular formula C42H68NO16 B1680717 Rokitamycin CAS No. 74014-51-0

Rokitamycin

Número de catálogo B1680717
Número CAS: 74014-51-0
Peso molecular: 828 g/mol
Clave InChI: WMPXTDMRSHZXNQ-TYEDIMFNSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rokitamycin is a macrolide antibiotic synthesized from strains of Streptomyces kitasatoensis . It is used to treat infections caused by Gram-positive bacteria, Enterococcus faecalis, Enterococcus faecius, H. influenzae, Neisseria gonorrhoeae, Moraxella catarrhalis, and Bacteroides fragilis .


Synthesis Analysis

Rokitamycin is a synthetic analogous of macrolides . A recent study aimed at developing new swellable dextrin-based nanohydrogels for the topical delivery of rokitamycin . The nanohydrogels were prepared from two types of cross-linked polymers obtained by using β-cyclodextrin or Linecaps .


Molecular Structure Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .


Chemical Reactions Analysis

While specific chemical reactions involving Rokitamycin are not detailed in the sources, it’s known that Rokitamycin is a synthetic analogous of macrolides .


Physical And Chemical Properties Analysis

Rokitamycin is a small molecule with a chemical formula of C42H69NO15 . Its average weight is 828.006 and its monoisotopic mass is 827.466720526 .

Aplicaciones Científicas De Investigación

Antibacterial Activity and Efficacy

Rokitamycin, a macrolide antibiotic, exhibits significant antibacterial activity. It demonstrates a high level of efficacy against various bacterial strains, including Helicobacter pylori, with rapid kill kinetics and pronounced morphological alterations observed in the bacteria (Brenciaglia, Fornara, Scaltrito, & Braga, 1996). Additionally, its comparative effectiveness against macrolide-resistant strains like Staphylococcus aureus and Streptococcus pyogenes, alongside its resistance to inducing bacterial resistance, marks it as a unique therapeutic agent (Yamashita & Kinoshita, 1997).

Clinical Applications in Pediatrics and Odontostomatology

Rokitamycin has seen use in pediatric treatments, particularly in cases of infections in patients with underlying diseases. It has shown excellent responses, highlighting its potential in pediatric medicine (Yanagawa, Fujita, & Hayakawa, 1988). Furthermore, its efficacy in odontostomatology, particularly in treating acute infective processes, has been substantiated through clinical studies (Fornaseri, Carbone, Giangrandi, Giordano, & Mortellaro, 1997).

Improvement in Antiamoebic Activity

Research has indicated the potential of rokitamycin in improving antiamoebic activity, particularly against Acanthamoeba castellanii, an opportunistic protozoan. The use of chitosan microspheres as carriers for rokitamycin has shown to enhance its efficacy and prolong its antiamoebic activity, suggesting its utility in treating systemic and topical infections caused by Acanthamoeba (Rassu, Gavini, Mattana, & Giunchedi, 2008).

In Vitro Effectiveness Against Acanthamoeba castellanii

Further reinforcing its potential against Acanthamoeba castellanii, rokitamycin has demonstrated in vitro effectiveness, inhibiting trophozoite growth in dose- and time-dependent ways. Notably, its combination with chlorpromazine or amphotericin B enhanced their activities, indicating potential for development of new anti-Acanthamoeba compounds (Mattana et al., 2004).

Bacterial Resistance Patterns

Rokitamycin's unique structure as a 16-membered ring macrolide imparts distinct resistance patterns compared to 14- and 15-membered ring macrolides. Its higher hydrophobicity, cohesive ribosomal binding, and longer post-antibiotic effect contribute to its activity on strains harboring specific resistance genes (Braga, 2002).

Pharmacokinetics in Specific Conditions

The pharmacokinetics of rokitamycin have been studied in patients with liver cirrhosis, indicating no impairment in these patients. This suggests that dosage adjustments may not be necessary for patients with compensated liver cirrhosis, providing valuable information for clinical applications (Orlando, Fragasso, Benvenuti, & Okolicsànyi, 1991).

Nanohydrogels for Topical Delivery

Innovative research into dextrin-based nanohydrogels for the topical delivery of rokitamycin has shown promising results. These nanohydrogels offer a sustained and controlled release of rokitamycin at skin pH levels, highlighting potential applications for topical treatment of infections (Tannous et al., 2022).

Suppression of Lethality in Murine Model

Rokitamycin's efficacy extends to animal models, where it has been shown to suppress lethality in a murine model of Escherichia coli O157:H7 infection. This suggests its potential use in treating infections caused by this strain (Hiramatsu et al., 2003).

Safety And Hazards

Rokitamycin has some adverse effects including gastrointestinal discomfort, nausea, vomiting, epigastric pain, liver function abnormalities, eosinophilia, skin rashes, exanthema, urticaria, and blurred vision . It’s contraindicated in individuals with hypersensitivity to rokitamycin and precautions should be taken in cases of biliary occlusion, liver disease, and concurrent use of ergotamine or carbamazepine .

Direcciones Futuras

Research is being conducted to develop new drug carriers for the delivery of antibiotics like Rokitamycin . One such study developed new swellable dextrin-based nanohydrogels for the topical delivery of Rokitamycin . These nanohydrogels showed promise for the delivery of Rokitamycin and may pave the way for the topical delivery of other macrolide antibiotics .

Propiedades

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWNRMSAPEJLS-MDWYKHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023521
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rokitamycin

CAS RN

74014-51-0
Record name Rokitamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74014-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rokitamycin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rokitamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propionylleucomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROKITAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rokitamycin
Reactant of Route 2
Rokitamycin
Reactant of Route 3
Rokitamycin
Reactant of Route 4
Rokitamycin
Reactant of Route 5
Rokitamycin
Reactant of Route 6
Rokitamycin

Citations

For This Compound
1,840
Citations
PC Braga - Journal of chemotherapy, 2002 - Taylor & Francis
… This article reviews the differences between rokitamycin and 14-, 15-membered ring … acterize the possible use of rokitamycin against some types of erythromycin-resistant pathogens. …
Number of citations: 10 www.tandfonline.com
U Colombo, G Pifarotti, M Amidani, T Viezzoli… - Minerva …, 1998 - europepmc.org
… Rokitamycin, a macrolide with a 16-atom lactone ring, has the features for use in the … The aim of this trial was to gain further knowledge of rokitamycin in genital infections, including …
Number of citations: 27 europepmc.org
KW Yu, F Briones, NX Chin, HC Neu - Diagnostic microbiology and …, 1991 - Elsevier
… Rokitamycin was less active than erythromycin against Haemophilus … Rokitamycin was bactericidal for streptococci and staphylococci, but not for enterococci. Overall rokitamycin has in …
Number of citations: 6 www.sciencedirect.com
XJ Zhao, E Koyama, T Ishizaki - Drug metabolism and disposition, 1999 - ASPET
… metabolic pathways of rokitamycin [formations of leucomycin A7 (LMA7) from rokitamycin and of … The meanV max andV max /K m for the formation of LMA7 from rokitamycin were much …
Number of citations: 20 dmd.aspetjournals.org
JH Kim, YJ Lee, HJ Sohn, KJ Song, D Kwon… - International journal of …, 2008 - Elsevier
… rokitamycin were 25% and 80%, respectively, over 1 month. The mean time to death for roxithromycin and rokitamycin … Finally, rokitamycin showed both in vitro and in vivo therapeutic …
Number of citations: 19 www.sciencedirect.com
Y Toyonaga, M Sugita, K Joh, T Takahashi… - … Japanese Journal of …, 1988 - europepmc.org
Bacteriological, pharmacokinetic and clinical studies were done on the effect of rokitamycin (RKM, TMS-19-Q) in the field of pediatrics. The results are summarized below. 1. …
Number of citations: 2 europepmc.org
K ENDOU, M MATSUOKA, H TANIGUCHI… - The Journal of …, 1993 - jstage.jst.go.jp
… The drug bound reversibly, not cohesively, to the ribosomes from both strains S704 and 8325MMT7,confirming our earlier hypothesis that rokitamycin can cause bacteriostasis or cell …
Number of citations: 9 www.jstage.jst.go.jp
Y TASAKA, M SUMI, Y NIKI… - The Japanese Journal of …, 1988 - jstage.jst.go.jp
… ROKITAMYCIN … of rokitamycin … In this study we examined the uptake of rokitamycin (RKM), a new macrolide, using rabbit alveolar macrophages. …
Number of citations: 11 www.jstage.jst.go.jp
T Misu, S Arai, M Furukawa, Y Yamamoto… - Antimicrobial agents …, 1987 - Am Soc Microbiol
Fifty strains of Mycoplasma pneumoniae in L cells were tested for susceptibility to macrolide antibiotics. Rokitamycin, a new macrolide antibiotic, was most active against these …
Number of citations: 19 journals.asm.org
Y Muto, K Bandoh, Y Tanaka, K Watanabe… - The Journal of …, 1991 - jstage.jst.go.jp
… rokitamycin … rokitamycin) against B. fragilis correlates well with the extent of drug accumulation in the bacteria. These findings strongly suggest that increased permeability of rokitamycin …
Number of citations: 2 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.